1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride
Übersicht
Beschreibung
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have found applications in various fields, including medicine, agriculture, and materials science .
Wirkmechanismus
Target of Action
Similar compounds have been known to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase .
Mode of Action
It’s known that similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in cells, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride are likely related to energy production in cells. By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways for ATP production .
Result of Action
The molecular and cellular effects of this compound are likely related to its inhibition of succinate dehydrogenase. This inhibition disrupts energy production in cells, leading to cell death .
Biochemische Analyse
Biochemical Properties
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards target biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. For instance, pyrazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . This degradation can lead to the formation of metabolites with different biochemical properties, potentially affecting the compound’s overall efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects, with higher doses often leading to increased efficacy but also a higher risk of toxic or adverse effects . For example, certain pyrazole derivatives have been shown to be well-tolerated at lower doses but can cause toxicity at higher doses . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . These interactions can have significant implications for the compound’s therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s bioavailability and overall pharmacokinetic profile, impacting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, the compound’s presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions may vary, but common solvents include ethanol and dimethylformamide (DMF), and the reactions are usually carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of bases like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carbonyl chloride.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: Contains a methyl group at the 1-position.
Uniqueness
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biologische Aktivität
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Target Enzymes
this compound is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts critical biochemical pathways such as the citric acid cycle and electron transport chain, ultimately affecting ATP production in cells.
Biochemical Pathways
The compound's interaction with SDH leads to decreased energy production, which can result in cellular apoptosis. Additionally, it may influence various signaling pathways and gene expressions involved in inflammation and cancer progression .
Biological Activities
-
Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. In vitro studies suggest that this compound exhibits significant activity against various bacterial strains . -
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It has been evaluated for its potential as an anti-inflammatory agent, demonstrating efficacy comparable to standard treatments like diclofenac sodium . -
Anticancer Potential
The inhibition of SDH by this compound could contribute to its anticancer properties. By disrupting energy metabolism in cancer cells, it may enhance the effectiveness of existing chemotherapeutic agents .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that pyrazole derivatives exhibit selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs, indicating their potential in treating inflammatory diseases .
- Another investigation into similar compounds revealed promising results in reducing tumor growth in animal models, suggesting a pathway for future cancer therapies .
Eigenschaften
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFSBNPITUHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.